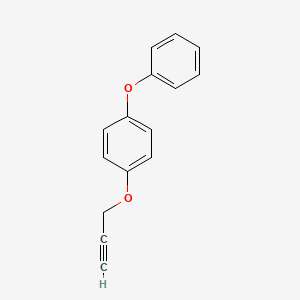

4-Phenoxyphenyl propargyl ether

描述

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra reveal characteristic absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCl₃, 400 MHz):

¹³C-NMR (CDCl₃, 100 MHz):

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 224.25 (calculated for C₁₅H₁₂O₂), with fragmentation patterns consistent with cleavage at the ether linkages.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction data for 4-phenoxyphenyl propargyl ether remain unreported in the literature. However, analogous propargyl ethers (e.g., bisphenol A bispropargyl ether) crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 5.67 Å, c = 12.89 Å. Computational crystallography predicts similar packing arrangements for this compound, driven by van der Waals interactions and π-stacking of phenyl rings.

属性

分子式 |

C15H12O2 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC 名称 |

1-phenoxy-4-prop-2-ynoxybenzene |

InChI |

InChI=1S/C15H12O2/c1-2-12-16-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h1,3-11H,12H2 |

InChI 键 |

ULLTVBTZZLXNKM-UHFFFAOYSA-N |

规范 SMILES |

C#CCOC1=CC=C(C=C1)OC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

2.1.1. Flavone Propargyl Ethers Flavone-based propargyl ethers, such as 3′-flavone propargyl ether (3′-PF), exhibit potent inhibition of cytochrome P450 enzymes (e.g., IC₅₀ = 0.02 μM for P450 1A1), surpassing hydroxy flavones by 4–25-fold due to π–π interactions with phenylalanine residues in enzyme binding pockets . In contrast, 4-phenoxyphenyl propargyl ether lacks the flavone backbone but shares similar acetylenic inhibition mechanisms, targeting P450 1B1 with moderate potency .

2.1.2. Biphenyl Propargyl Ethers Compounds like 2-biphenyl methyl propargyl ether (2BMPE) and 4-biphenyl propargyl ether (4BPE) demonstrate selective P450 1B1 inhibition (IC₅₀ = 1.2–5.8 μM) through reverse type I binding spectra. This compound shows comparable affinity but differs in substituent placement, affecting steric interactions with enzyme active sites .

Thermal and Polymerization Properties

2.2.1. Bis(propargyl ether) Thermosets Bis(propargyl ether)s derived from bio-based hydroxycinnamic acids (e.g., coumaric acid) exhibit high thermal stability (Tg = 331–337°C) and flame retardancy. This compound, when incorporated into benzoxazine polymers, achieves similar Tg values (~300°C) but requires blending with flexible monomers (e.g., p-coumaric acid derivatives) to enhance processability .

2.2.2. Propargyl Ether-Functionalized Poly(m-phenylene) (PE-PMP) PE-PMP, a polymer with propargyl ether side chains, forms crosslinked networks with high modulus (>5 GPa) and Tg (>300°C). This compound, when used in benzoxazine resins, provides comparable rigidity but requires higher curing temperatures (240°C vs. 200°C for PE-PMP) due to slower Claisen rearrangement kinetics .

Mechanistic Differences in Enzyme Inhibition

- Mechanism-Based Inhibition: Flavone propargyl ethers (e.g., 3′-PF) inactivate P450 1A1 irreversibly (kinactivation = 0.09 min⁻¹), while this compound acts as a competitive inhibitor .

- Spectral Interactions: Unlike naphthalene propargyl ethers (e.g., 1-naphthalene methyl propargyl ether), which induce reverse type I spectra in P450 1B1, this compound shows weaker spectral shifts, suggesting distinct binding orientations .

Data Tables

Table 1: Inhibition Potency of Propargyl Ether Derivatives Against P450 Enzymes

Table 2: Thermal Properties of Propargyl Ether-Containing Polymers

Key Research Findings

Medicinal Chemistry: Propargyl ethers with planar aromatic systems (e.g., flavones) outperform 4-phenoxyphenyl derivatives in P450 inhibition due to enhanced π–π stacking .

Polymer Science: The thermal stability of this compound-based resins rivals commercial bis(propargyl ether)s but requires tailored curing protocols to mitigate vitrification issues .

准备方法

Acid-Catalyzed Etherification

In this method, 4-phenoxyphenol reacts with propargyl alcohol in the presence of a Brønsted acid (e.g., sulfuric acid) or Lewis acid (e.g., BF₃·OEt₂). The reaction proceeds via a carbocation intermediate, though yields are modest (50–60%) due to competing dehydration.

Representative Protocol:

Mitsunobu Reaction

The Mitsunobu reaction offers higher regioselectivity, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-phenoxyphenol with propargyl alcohol. This method achieves yields up to 85% but requires stoichiometric reagents, limiting cost-effectiveness.

Ullmann-Type Coupling for Industrial Applications

Recent patents highlight Ullmann coupling as a scalable route, leveraging copper catalysts to couple 4-iodophenoxyphenyl derivatives with propargyl alcohol.

Catalytic System and Performance

Advantages Over Traditional Methods

-

Functional Group Tolerance: Compatible with electron-withdrawing substituents on the phenyl ring.

-

Scalability: Demonstrated at pilot-plant scale (50 kg batches).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scale-Up Feasibility |

|---|---|---|---|---|

| Williamson Synthesis | 65–78 | 90–95 | Moderate | High |

| Acid-Catalyzed | 50–60 | 80–85 | Low | Moderate |

| Mitsunobu Reaction | 80–85 | 95–98 | High | Low |

| Ullmann Coupling | 70–75 | >95 | High | High |

Critical Considerations in Process Optimization

Byproduct Formation and Mitigation

-

Claisen Rearrangement: Propargyl ethers undergo thermal rearrangement to allenyl ketones above 150°C. This is suppressed by maintaining temperatures below 130°C during synthesis and purification.

-

Polymerization: Propargyl bromide’s tendency to polymerize is curtailed by adding inhibitors like hydroquinone (0.1 wt%).

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-phenoxyphenyl propargyl ether, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a phenol derivative with propargyl bromide under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, followed by reaction with propargyl bromide in ethanol or DMF. Reflux conditions (e.g., 3 hours in ethanol) and purification via distillation or recrystallization yield high-purity products. Critical parameters include stoichiometric control of the base and propargyl bromide, solvent polarity, and temperature .

Q. How can spectroscopic and thermal characterization methods validate the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C NMR) confirms the propargyl ether linkage (e.g., characteristic triplet for the propargyl CH at δ 2.34 ppm and doublet for CH₂O at δ 4.52 ppm). Infrared spectroscopy (IR) identifies the alkyne C≡C stretch (~2100 cm⁻¹). Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures (Td₅%) exceeding 390°C in nitrogen. Differential scanning calorimetry (DSC) monitors curing behavior in polymerizable derivatives .

Q. What role does this compound play in enhancing polymer properties like thermal stability and mechanical strength?

- Methodological Answer : When incorporated into epoxy or benzoxazine resins, the propargyl group enables crosslinking via thermal or catalytic polymerization. For instance, blending with silicon-containing arylacetylene resins (PSA) increases the glass transition temperature (Tg > 500°C) and flexural strength (>120 MPa). The propargyl moiety’s reactivity facilitates covalent network formation, improving heat resistance (Td₅% > 550°C) and reducing thermal expansion coefficients (43 ppm/°C) .

Advanced Research Questions

Q. How do gold-catalyzed cycloisomerization mechanisms of propargyl ethers influence product selectivity?

- Methodological Answer : Gold clusters (e.g., Au₃₈) catalyze 6-endo cyclization of phenyl propargyl ether to form 2H-chromene, with energy barriers (~20.50 kcal/mol) lower than competing pathways (5-exo or oxidative dimerization). Computational studies (DFT) reveal that adsorption at the Au₃₈ T1 site and solvent polarity (e.g., dichloroethane) dictate selectivity. Substituent effects at the aryl para position can further modulate reactivity .

Q. What molecular mechanisms underlie the enzyme inhibition potency of flavone propargyl ether derivatives?

- Methodological Answer : Propargyl ethers act as mechanism-based inhibitors of cytochrome P450 enzymes (e.g., CYP1A1/2). Oxidation of the terminal alkyne generates reactive ketene intermediates, which alkylate the heme porphyrin or apoprotein nucleophiles (e.g., cysteine residues). QSAR models using COMFA and CPSA descriptors correlate steric/electronic properties (e.g., ClogP, hydrogen bond acceptors) with inhibition potency. Selectivity for CYP isoforms is tuned by substituent position (2'-, 3'-, or 4'-propargyl ethers) .

Q. How can computational modeling predict the regioselectivity of Claisen rearrangements in propargyl ether systems?

- Methodological Answer : The Saucy-Marbet rearrangement of propargyl vinyl ethers to ketoallenes is modeled via density functional theory (DFT). Stereochemical transfer from the ether to axial chirality in the allene is governed by transition-state geometry. Solvent effects and substituent bulk (e.g., benzyl vs. aryl groups) are parameterized in QSPR studies to predict activation energies and regioselectivity .

Q. What strategies enable the integration of this compound into click chemistry for functional material design?

- Methodological Answer : Propargyl ethers undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole-linked polymers. For example, benzoxazine monomers functionalized with propargyl ethers react with diazides (e.g., 1,6-diazidohexane) to yield high-molecular-weight networks. Reaction kinetics are optimized using Cu(CH₃CN)₄PF₆ in glovebox conditions, with HRMS and ¹⁹F NMR monitoring conversion .

Q. How do propargyl ethers participate in rhenium-catalyzed cyclization to synthesize seven-membered rings?

- Methodological Answer : Rhenium(I) catalysts (e.g., Re(CO)₅Br) generate α,β-unsaturated carbene intermediates from propargyl ethers, enabling [4+3] cycloaddition with dienes. The mechanism involves oxidative coupling of the carbene with π-systems, followed by reductive elimination. Substituent effects on the propargyl ether (e.g., electron-withdrawing groups) modulate cyclization efficiency and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。